Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro-
CAS No.: 61938-75-8
Cat. No.: VC1975391
Molecular Formula: C13H15N3O
Molecular Weight: 229.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61938-75-8 |
|---|---|
| Molecular Formula | C13H15N3O |
| Molecular Weight | 229.28 g/mol |
| IUPAC Name | 2-amino-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one |
| Standard InChI | InChI=1S/C13H15N3O/c14-9-5-6-11-10(8-9)13(17)16-7-3-1-2-4-12(16)15-11/h5-6,8H,1-4,7,14H2 |
| Standard InChI Key | FUPXCYFCYPDSKZ-UHFFFAOYSA-N |
| SMILES | C1CCC2=NC3=C(C=C(C=C3)N)C(=O)N2CC1 |
| Canonical SMILES | C1CCC2=NC3=C(C=C(C=C3)N)C(=O)N2CC1 |
Introduction
Chemical Properties and Structural Features
Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- is a nitrogen-containing heterocyclic compound with the molecular formula C₁₃H₁₅N₃O and a molecular weight of 229.28 g/mol. The compound is identified by the CAS registry number 61938-75-8. The structure features a fused ring system comprising a quinazolinone core with an additional seven-membered azepine ring and an amino substituent at the 2-position.
The chemical structure of this compound incorporates several important functional groups that contribute to its biological activity and chemical reactivity. The quinazolinone core contains a 4(3H)-oxo group that serves as an important hydrogen bond acceptor in biological systems, while the 2-amino substituent can function as a hydrogen bond donor. The tetrahydroazepine ring contributes to the three-dimensional conformation of the molecule and influences its binding properties with biological targets.
Physical and Chemical Properties
The physical and chemical properties of Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- are summarized in Table 1.
Table 1. Physical and Chemical Properties of Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro-
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃O |
| Molecular Weight | 229.28 g/mol |
| CAS Number | 61938-75-8 |
| Appearance | Solid (predicted) |
| Solubility | Sparingly soluble in water; soluble in organic solvents (predicted) |
| Classification | Quinazolinone derivative; Azepine derivative |
The related unsubstituted compound, 7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-one (C₁₃H₁₄N₂O, MW: 214.26), has been studied using gas chromatography, showing retention index (RI) values of 2101 on OV-1 columns at 240°C .
Structure-Activity Relationships
The biological activity of quinazolinone derivatives, including Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro-, is strongly influenced by their structural features and substitution patterns.
For quinazolinone derivatives targeting EGFR, the following structure-activity relationships have been observed:
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The quinazolinone core structure is essential for EGFR binding, with the 4(3H)-oxo group participating in hydrogen bonding interactions.
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Polar substituents at the 6-position, such as amino, hydroxyl, and amide groups, enhance binding affinity by increasing hydrogen bonding potential.
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Hydrophobic substituents at the 7-position, such as halogens or phenyl groups, improve binding through hydrophobic effects and π-π stacking.
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Aryl or heteroaryl groups at the 2-position strengthen binding affinity through hydrophobic interactions .
In the case of Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro-, the 2-amino substituent could potentially form hydrogen bonds with target proteins, enhancing its binding affinity. The tetrahydroazepine ring may influence the three-dimensional conformation of the molecule, affecting its ability to fit into binding pockets of target proteins.
| Quantity | Purity | Price (USD) |
|---|---|---|
| 10g | 95%+ | $1004.0 |
| 5g | 95%+ | $717.0 |
| 2.5g | 95%+ | $478.0 |
| 1g | 95%+ | $239.0 |
| 0.5g | 95%+ | $227.0 |
| 0.25g | 95%+ | $215.0 |
The compound is primarily used for research purposes, including as a building block for synthesizing more complex molecules with potential therapeutic applications. Due to its structural similarity to compounds with known biological activities, it may serve as a valuable intermediate in drug discovery programs targeting various diseases.
Analytical Methods for Characterization
Characterization of Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- and related compounds can be performed using various analytical techniques. Gas chromatography has been used to characterize similar compounds, as demonstrated by the retention index data available for the related compound 7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-one .
Other analytical methods that would be suitable for characterization include:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
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Mass Spectrometry (MS)
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Infrared (IR) spectroscopy
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Ultraviolet-Visible (UV-Vis) spectroscopy
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X-ray crystallography for determination of three-dimensional structure
Future Research Directions
Further research on Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- could focus on several key areas:
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Development of efficient and selective synthesis methods specifically tailored for this compound
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Comprehensive evaluation of its biological activities, particularly its potential as an anticancer agent or immunomodulator
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Investigation of structure-activity relationships through the synthesis and testing of structurally similar derivatives
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Exploration of its binding interactions with specific biological targets using computational methods such as molecular docking
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Assessment of its potential as a building block for the development of more complex bioactive molecules
Given the promising biological activities observed in related quinazolinone derivatives, Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- represents a compound of interest for further investigation in drug discovery programs.
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